1-(cyclopropanesulfonyl)-4-[2-(methylsulfanyl)benzoyl]piperazine
Description
Properties
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-(2-methylsulfanylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S2/c1-21-14-5-3-2-4-13(14)15(18)16-8-10-17(11-9-16)22(19,20)12-6-7-12/h2-5,12H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNZOQIJQLZJSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropanesulfonyl)-4-[2-(methylsulfanyl)benzoyl]piperazine typically involves multiple steps, starting from readily available starting materials. One common route involves the sulfonylation of piperazine with cyclopropanesulfonyl chloride, followed by the acylation with 2-(methylsulfanyl)benzoyl chloride. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropanesulfonyl)-4-[2-(methylsulfanyl)benzoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Benzyl derivatives
Substitution: Various substituted piperazines
Scientific Research Applications
Chemical Overview
- Molecular Formula : C15H20N2O3S2
- CAS Number : 1219914-01-8
This compound features a piperazine core, which is known for its versatility in drug design, particularly in targeting various biological pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 1-(cyclopropanesulfonyl)-4-[2-(methylsulfanyl)benzoyl]piperazine. Research indicates that derivatives of piperazine exhibit significant cytotoxicity against various cancer cell lines:
- Cell Lines Tested : Colon, breast, and cervical cancer cells.
- Mechanism of Action : Induction of apoptosis and inhibition of cell proliferation.
A notable study demonstrated that certain piperazine derivatives had IC50 values comparable to established chemotherapeutics, suggesting their viability as anticancer agents .
Antimicrobial Properties
The compound has shown promising results against microbial pathogens. In vitro assays have been conducted to evaluate its effectiveness against bacteria and fungi:
- Tested Microorganisms : Staphylococcus aureus and various fungal strains.
- Results : Compounds derived from the piperazine structure exhibited significant antimicrobial activity, with some showing effects comparable to standard antibiotics .
Case Studies
- Leishmaniasis Treatment
-
Antioxidant Properties
- The antioxidant capacity of piperazine derivatives has been assessed, indicating potential protective effects against oxidative stress-related diseases.
Data Tables
| Application Area | Compound Type | Key Findings |
|---|---|---|
| Anticancer Activity | Piperazine Derivatives | Significant cytotoxicity against multiple cancer lines |
| Antimicrobial Activity | Sulfonamide Derivatives | Effective against Staphylococcus aureus and fungi |
| Leishmaniasis | Bis(spiropyrazolone) Derivatives | IC50 < 1 µM against L. mexicana |
| Antioxidant Activity | Piperazine Derivatives | Potential protective effects against oxidative stress |
Mechanism of Action
The mechanism of action of 1-(cyclopropanesulfonyl)-4-[2-(methylsulfanyl)benzoyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropanesulfonyl and methylsulfanylbenzoyl groups can influence the compound’s binding affinity and selectivity towards these targets, thereby affecting the biological pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(a) 1-(4-Substitutedbenzoyl)-4-(4-Chlorobenzhydryl)Piperazine Derivatives ()
- Structure : These derivatives retain the benzoyl group but replace the cyclopropanesulfonyl with a 4-chlorobenzhydryl moiety.
- Activity : Demonstrated cytotoxicity across multiple cancer cell lines (e.g., HEPG2, MCF7), with compound 5a showing time-dependent stability .
- Comparison : The absence of a sulfonyl group in these analogs may reduce interactions with sulfonamide-binding targets (e.g., carbonic anhydrase), while the chlorobenzhydryl group enhances aromatic stacking interactions. The target compound’s cyclopropanesulfonyl group could confer greater metabolic resistance compared to the benzhydryl group .
(b) 1-Benzhydryl-4-((4-Nitrophenyl)Sulfonyl)Piperazine (7c, )
- Structure : Features a benzhydryl group and a nitro-substituted sulfonamide.
(c) 1-(4-Chlorobenzyl)-4-[4-(Methylsulfanyl)Benzyl]Piperazine ()
- Structure : Substitutes benzoyl with benzyl groups, retaining the methylsulfanyl moiety.
- Activity : Benzyl groups enhance lipophilicity but reduce hydrogen-bonding capacity compared to benzoyl.
- Comparison : The target compound’s benzoyl group may engage in stronger dipole-dipole interactions with target proteins, improving potency in enzyme inhibition assays .
(d) Sigma Receptor Ligands ()
- Structure : Includes 1-(cyclopropylmethyl)-4-... piperazine derivatives.
- Activity : Modulates dopamine release via sigma receptors, with cyclopropyl groups enhancing receptor selectivity.
Structure-Activity Relationships (SAR)
- Sulfonyl vs. Benzoyl Positioning : Sulfonyl groups at the 1-position (as in the target compound) may favor interactions with polar enzyme pockets, whereas 4-position sulfonamides (e.g., ) could enhance membrane penetration.
- Cyclopropane vs. Aromatic Substituents : Cyclopropane’s rigidity may reduce conformational entropy upon binding, improving affinity compared to flexible alkyl chains .
Data Table: Structural and Functional Comparison
Biological Activity
1-(Cyclopropanesulfonyl)-4-[2-(methylsulfanyl)benzoyl]piperazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core, which is known for its diverse pharmacological applications. The structural formula can be represented as follows:
- Molecular Formula: C12H16N2O2S2
- Molecular Weight: 288.39 g/mol
The presence of the cyclopropanesulfonyl and methylsulfanyl groups contributes to its unique biological profile, making it a candidate for various therapeutic applications.
Anticancer Activity
Recent studies have indicated that derivatives of piperazine, including those with modifications at the N-1 and N-4 positions, exhibit significant anticancer properties. For instance, compounds with similar structural features have shown inhibition of cancer cell proliferation and migration in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The half-maximal inhibitory concentration (IC50) values for these compounds were reported to be below 1 μM, indicating potent activity against cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Research indicates that piperazine derivatives can exhibit antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways. This makes this compound a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory properties of piperazine compounds are well-documented. They can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests that our compound may also possess anti-inflammatory activity, contributing to its therapeutic potential in conditions such as arthritis or other inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Modifications at specific positions on the piperazine ring can enhance potency and selectivity:
- N-1 Position: Substituents at this position can significantly affect the binding affinity to target proteins.
- N-4 Position: Alterations here have been linked to improved pharmacokinetic properties.
A systematic approach to modifying these positions could lead to more effective therapeutic agents with fewer side effects .
Case Studies
Several studies have explored the biological activities of related piperazine compounds:
- Study on PAK4 Inhibitors: Research demonstrated that certain piperazine derivatives inhibited PAK4, a kinase involved in cancer progression. These compounds showed significant inhibition of cell proliferation and migration in A549 cells .
- Antidepressant Activity: Some piperazine derivatives have been investigated for their antidepressant effects, showing promise in preclinical models by modulating serotonin receptors .
Q & A
Basic: What are the standard synthetic routes for preparing 1-(cyclopropanesulfonyl)-4-[2-(methylsulfanyl)benzoyl]piperazine?
Methodological Answer:
The synthesis typically involves nucleophilic substitution and coupling reactions. A two-step approach is common:
Sulfonylation of Piperazine : React piperazine with cyclopropanesulfonyl chloride under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous dichloromethane (DCM) at 0–25°C to introduce the cyclopropanesulfonyl group .
Benzoylation : Couple the intermediate with 2-(methylsulfanyl)benzoyl chloride using a coupling agent like HATU or DCC in the presence of DMAP. Purification via column chromatography (silica gel, hexane/EtOAc gradient) yields the final compound .
Key Considerations : Monitor reaction progress using TLC, and characterize intermediates via H NMR and LC-MS to confirm regioselectivity and purity .
Basic: How is the molecular structure of this compound validated in academic research?
Methodological Answer:
Structural validation employs:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and electronic environments (e.g., sulfonyl and benzoyl group integration) .
- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula (e.g., [M+H] peak for C₁₆H₂₀N₂O₃S₂ at m/z 376.0892) .
- X-ray Crystallography : Resolves 3D conformation, particularly for assessing steric effects of the cyclopropane and benzoyl groups .
Basic: What preliminary assays are used to evaluate its biological activity?
Methodological Answer:
Initial screening includes:
- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., IC₅₀ determination via fluorescence-based assays). The sulfonyl group may interact with catalytic residues .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) to assess affinity. The methylsulfanyl-benzoyl moiety could modulate hydrophobic interactions .
- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria. Activity depends on substituent electronegativity .
Advanced: How can regioselectivity challenges in multi-step synthesis be addressed?
Methodological Answer:
Regioselectivity issues arise during sulfonylation/benzoylation due to piperazine’s symmetrical structure. Strategies include:
- Protecting Groups : Temporarily block one nitrogen with Boc or Fmoc before sulfonylation .
- Temperature Control : Lower temperatures (0–5°C) favor mono-substitution by slowing reaction kinetics .
- Catalytic Systems : Use phase-transfer catalysts (e.g., TBAB) to enhance sulfonyl chloride reactivity selectively .
Validation : Monitor reaction intermediates via LC-MS and adjust stoichiometry iteratively .
Advanced: How do structural modifications influence its pharmacological profile?
Methodological Answer:
Structure-Activity Relationship (SAR) studies focus on:
- Cyclopropane Ring : Replace with larger rings (e.g., cyclohexane) to assess steric effects on target binding. Cyclopropane’s strain may enhance reactivity .
- Methylsulfanyl vs. Methoxy : Compare electron-withdrawing (sulfonyl) and donating (methoxy) groups on benzoyl. Methylsulfanyl improves membrane permeability but may reduce solubility .
- Piperazine Substitution : Replace with morpholine or thiomorpholine to evaluate conformational flexibility’s impact on bioactivity .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies (e.g., variable IC₅₀ values) may stem from:
- Purity Differences : Use HPLC (≥95% purity) and elemental analysis to standardize test compounds .
- Assay Conditions : Control pH, ionic strength, and solvent (DMSO concentration ≤1%) to minimize artifacts .
- Structural Analogues : Test metabolites or degradation products (e.g., sulfoxide derivatives) that may contribute to observed activity .
Case Study : If one study reports antimicrobial activity and another does not, compare substituent positions (e.g., ortho vs. para methylsulfanyl) and bacterial strains used .
Advanced: What computational methods support its mechanism-of-action studies?
Methodological Answer:
- Molecular Docking : Simulate binding to targets (e.g., COX-2 or EGFR) using AutoDock Vina. The cyclopropanesulfonyl group may occupy hydrophobic pockets .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM). Identify key hydrogen bonds (e.g., between sulfonyl oxygen and Arg120) .
- QSAR Models : Corrogate electronic parameters (Hammett σ) of substituents with bioactivity data to predict optimized analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
